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Aluminium diiron tetraoxide - 58942-78-2

Aluminium diiron tetraoxide

Catalog Number: EVT-445150
CAS Number: 58942-78-2
Molecular Formula: AlFe2O4+
Molecular Weight: 202.67 g/mol
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Product Introduction

Classification

Aluminium diiron tetraoxide is classified as a mixed metal oxide with the chemical formula AlFe2O4\text{AlFe}_2\text{O}_4. It belongs to the spinel group of minerals, which are characterized by their cubic crystal structures. In terms of mineral classification, it is categorized under ferrites, which are iron-containing compounds that exhibit ferromagnetic properties.

Synthesis Analysis

The synthesis of aluminium diiron tetraoxide can be achieved through various methods:

  1. Solid-State Synthesis: This method involves mixing stoichiometric amounts of aluminum oxide and iron oxide powders and then heating them at high temperatures (typically above 1000 °C) in air or an inert atmosphere. The process promotes solid-state diffusion leading to the formation of aluminium diiron tetraoxide.
  2. Solvothermal Method: A recent approach involves the low-temperature solvothermal reaction using aluminum oleate and iron oleate as precursors. By varying the concentrations and ratios of these precursors in a solvent like 1-octanol, nanoparticles with different morphologies can be synthesized. The reaction conditions significantly influence the shape and size of the resulting nanoparticles .
  3. Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to facilitate the reaction between aluminum and iron sources in aqueous solutions. The hydrothermal process can produce nanoparticles with controlled sizes and shapes by adjusting parameters such as temperature, pressure, and pH.
  4. Chemical Co-Precipitation: This technique involves precipitating iron and aluminum salts from their aqueous solutions using a precipitating agent like sodium hydroxide or ammonia. The precipitate is then calcined to form aluminium diiron tetraoxide .
Molecular Structure Analysis

The molecular structure of aluminium diiron tetraoxide features a cubic spinel lattice where aluminum ions occupy octahedral sites while iron ions occupy both octahedral and tetrahedral sites. The arrangement leads to a three-dimensional network that contributes to its stability and unique magnetic properties. X-ray diffraction studies typically confirm the crystalline nature of the compound, revealing characteristic peaks corresponding to the spinel structure .

Chemical Reactions Analysis

Aluminium diiron tetraoxide participates in various chemical reactions:

  1. Reduction Reactions: It can be reduced to form metallic iron under high temperatures in hydrogen or carbon monoxide atmospheres:
    AlFe2O4+H2Al+2Fe+2H2O\text{AlFe}_2\text{O}_4+\text{H}_2\rightarrow \text{Al}+2\text{Fe}+2\text{H}_2\text{O}
  2. Oxidation Reactions: Under oxidative conditions, it can react with oxygen to form higher oxidation states of iron oxides:
    AlFe2O4+12O2Al2O3+2Fe2O3\text{AlFe}_2\text{O}_4+\frac{1}{2}\text{O}_2\rightarrow \text{Al}_2\text{O}_3+2\text{Fe}_2\text{O}_3
  3. Catalytic Activity: Aluminium diiron tetraoxide exhibits catalytic properties in various organic reactions due to its active surface sites .
Mechanism of Action

The mechanism of action for aluminium diiron tetraoxide primarily revolves around its role as a catalyst in chemical processes. The presence of both aluminum and iron allows for synergistic effects where the iron centers facilitate electron transfer while aluminum stabilizes reaction intermediates. This dual functionality enhances catalytic efficiency in reactions such as oxidation and reduction .

Physical and Chemical Properties Analysis

Aluminium diiron tetraoxide possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a black or dark brown powder.
  • Density: High density due to the presence of heavy metal oxides.
  • Magnetic Properties: Exhibits ferromagnetic behavior due to the presence of iron ions.
  • Thermal Stability: Stable at high temperatures, making it suitable for high-temperature applications.
  • Solubility: Insoluble in water but can react with strong acids or bases.

These properties make aluminium diiron tetraoxide attractive for various applications in catalysis, magnetic materials, and ceramics.

Applications

Aluminium diiron tetraoxide has diverse applications across several fields:

  1. Catalysis: Used as a catalyst in organic synthesis reactions due to its active surface sites that facilitate various transformations.
  2. Magnetic Materials: Employed in the production of magnetic materials for data storage devices owing to its ferromagnetic properties.
  3. Ceramics: Utilized in ceramic production for electronic components due to its thermal stability and insulating properties.
  4. Environmental Applications: Investigated for use in wastewater treatment processes where it can adsorb contaminants effectively.
  5. Biomedical Applications: Explored for use in drug delivery systems due to its biocompatibility when modified appropriately .
Synthesis and Fabrication Methodologies of Aluminium Diiron Tetraoxide

Advanced Coprecipitation Techniques for Mixed Oxide Systems

Coprecipitation remains a widely adopted approach for synthesizing homogeneous AlFe₂O₄ due to its scalability and potential for atomic-level mixing of precursors. The formation mechanism involves the simultaneous hydrolysis of aluminum and iron salts under alkaline conditions, followed by dehydration and crystallization. A critical advancement is the development of continuous flow reactors enabling ultra-rapid mixing and precise pH control, minimizing phase segregation and enhancing stoichiometric accuracy. Gas/liquid mixed-phase fluidic reactors facilitate instantaneous mixing through segmented flow patterns, where alkaline gases (e.g., NH₃) dissolve directly into iron/aluminum salt streams. This method achieves complete precipitation within seconds at room temperature, yielding nanoparticles with narrow size distributions (15–25 nm) and controlled Fe/Al ratios [4].

The pH during precipitation profoundly influences structural homogeneity and phase purity. Maintaining a pH range of 8–10 promotes the formation of amorphous Al-Fe co-hydroxides, which transform into crystalline AlFe₂O₄ upon calcination above 600°C. Studies of Al/Si and Fe/Si coprecipitates reveal that Al³⁺ exhibits stronger associations with oxygen donors compared to Fe³⁺, favoring the development of AlFe₂O₄ with core-shell architectures where AlO₆/AlO₄ domains encapsulate iron oxide cores. This configuration enhances surface charge density, directly impacting the material’s adsorption capabilities for anions like selenite [9].

Table 1: Impact of Coprecipitation Parameters on AlFe₂O₄ Properties

ParameterConditionParticle Size (nm)Phase PuritySurface Area (m²/g)
Reactor TypeBatch (Slow Addition)50–200Moderate30–80
Gas/Liquid Segmented15–25High100–155
pH6.0–7.0AggregatedLow (Impurities)<50
8.0–10.020–40High80–155
Calcination Temp400°CAmorphousLow>200
600°C20–40High80–120
800°C50–150High20–40

Solid-State Reaction Optimization for Spinel-Structured Compounds

Solid-state synthesis relies on high-temperature diffusion (900–1400°C) to facilitate reactions between aluminum and iron oxide powders (e.g., Al₂O₃ and Fe₂O₃). While conceptually simple, this method often suffers from incomplete homogenization, large particle sizes (>1 μm), and impurity phases like α-Fe₂O₃ or Al₂O₃. Optimizing particle size of precursors, mixing efficiency, and thermal profiles is critical. Mechanochemical activation via high-energy ball milling significantly enhances reactivity by inducing structural defects, reducing crystallite sizes, and enabling room-temperature reactions. For Al-Fe oxide composites, milling aluminum and iron sulfate mixtures initiates solid-state reactions through a tribochemical pathway, where mechanical energy induces dehydration and redox reactions, yielding nanocrystalline AlFe₂O₄ without external heating [5].

Kinetic studies reveal two-stage reaction mechanisms: an initial rapid phase governed by interfacial reactions, followed by diffusion-controlled growth. Milling parameters critically influence kinetics—higher rotational speeds (300–500 rpm) and longer durations (2–5 hours) achieve near-complete reaction yields. Post-milling annealing at 700–900°C further enhances crystallinity while preserving nanoscale features. Combustion synthesis offers an alternative rapid route; exothermic reactions between aluminum/iron nitrates and fuels (e.g., glycine or urea) produce porous, high-surface-area AlFe₂O₄ (60–120 m²/g) with superior reductive performance compared to conventionally sintered materials [3] [5].

Table 2: Solid-State Synthesis Parameters and Outcomes

MethodPrecursorsConditionsCrystallite Size (nm)Key Findings
ConventionalAl₂O₃ + Fe₂O₃1200°C, 6–12 h500–2000Coarse grains, α-Fe₂O₃ impurities
MechanochemicalAl + FeSO₄·7H₂OBall Milling, 4 h20–40Nanocomposite formation at RT
Al₂O₃ + Fe₂O₃Ball Milling, 5 h + 800°C50–100High phase purity, minimal aggregation
Solution CombustionAl/Fe Nitrates + Glycine350°C, Self-propagating20–50Porous morphology, SSA: 60–120 m²/g

Sol-Gel Synthesis with Controlled Stoichiometric Ratios

Sol-gel processing excels in achieving molecular homogeneity and stoichiometric precision in AlFe₂O₄ synthesis. Aluminum and iron alkoxides (e.g., aluminum isopropoxide and iron(III) ethoxide) undergo hydrolysis and polycondensation in alcoholic solutions, forming amorphous gels with intimately mixed Al–O–Fe networks. Careful water addition rates, pH adjustments (typically acidic to moderate hydrolysis), and chelating agents (e.g., acetylacetone) prevent premature precipitation and phase segregation. A notable innovation employs magnetic stirring-driven sol-gel processes where controlled shear forces promote uniform gelation, yielding thin films or powders with enhanced adhesion and reduced cracking [6].

Stoichiometry is precisely manipulated by adjusting the Al³⁺:Fe³⁺ molar ratio (targeting 1:2) in precursor solutions. Studies show that deviations >5% induce secondary phases like Fe₃O₄ or γ-Al₂O₃. Post-gelation thermal treatment dictates crystallinity: drying at 100°C produces xerogels with high surface areas (>200 m²/g), while calcination at 500–700°C crystallizes phase-pure AlFe₂O₄ spinel. Silica-modified sol-gel systems demonstrate that silicate networks can template alumina-rich shells around iron oxide cores, forming composite structures where AlFe₂O₄ interfaces enhance thermal stability [6] [10].

Hydrothermal and Solvothermal Pathways for Nanoscale Morphologies

Hydrothermal and solvothermal methods leverage elevated temperatures (150–250°C) and pressures to crystallize AlFe₂O₄ directly from precursor solutions or gels, bypassing high-temperature calcination. This yields tailored nanomorphologies—nanospheres, nanowires, or flower-like assemblies—governed by reaction parameters. Microwave-assisted hydrothermal synthesis significantly accelerates crystallization; reactions completing within 1–2 hours produce hierarchical flower-like Al-Fe oxide nanostructures with high specific surface areas (120–180 m²/g). The rapid dielectric heating enhances nucleation rates while suppressing particle agglomeration [1] [7].

Solvent composition critically directs morphology. Ethylene glycol, a high-boiling-point polyol, facilitates anisotropic growth through preferential facet adsorption, enabling nanowire formation. Water content in hydrothermal reactors modulates surface hydroxylation: systems with 10 mL water produce nanowire-over-nanohole structures exhibiting superhydrophobicity (contact angle: 129.3°), whereas lower volumes yield sheet-like aggregates. Aluminum doping of hematite nanospheres under hydrothermal conditions illustrates the extension to mixed oxides; AlₓFe₂₋ₓO₃ (x=0.4) nanospheres deliver exceptional capacitance (903 F/g) due to optimized ion diffusion pathways from morphology and defect engineering [1] [7].

Table 3: Hydrothermal/Solvothermal Morphology Control

MorphologyPrecursorsSolvent SystemTemp/TimeApplication
Flower-likeFeCl₃/Al(NO₃)₃H₂O (Microwave)200°C, 1 hCatalysis, H₂O₂ activation
NanospheresFe(NO₃)₃/Al(NO₃)₃H₂O/EG (1:1)180°C, 12 hSupercapacitors
Nanowires/NanoholesAl(NO₃)₃/ureaH₂O (10 mL)200°C, 24 hHydrophobic coatings
Mesoporous AggregatesFeSO₄/Al₂(SO₄)₃H₂O + PSC polymer180°C, 6 hMagnetic separation

Post-Synthetic Modifications: Doping and Surface Functionalization

Post-synthetic modifications refine AlFe₂O₄’s electronic and surface properties. Cationic doping introduces transition metals (Mn²⁺, Co²⁺, Zn²⁺) or rare earths (Ce³⁺, Gd³⁺) into the spinel lattice, substituting Fe³⁺ or Al³⁺ sites. Aluminum doping in hematite illustrates this principle: AlₓFe₂₋ₓO₃ exhibits increased electrical conductivity and capacitance due to altered Fe²⁺/Fe³⁺ ratios and oxygen vacancy generation. Similarly, doping AlFe₂O₄ with 3–5% Zn²⁺ enhances magnetization by redistributing cations across tetrahedral (A) and octahedral [B] sites, while rare-earth dopants improve electrochemical stability [2] [7].

Surface functionalization enhances compatibility with matrices or introduces catalytic sites. Silane coupling agents (e.g., (3-aminopropyl)triethoxysilane) graft amine groups onto surface hydroxyls, enabling covalent immobilization of enzymes or metal nanoparticles. Polyglucose sorbitol carboxymethylether (PSC) coatings stabilize nanoparticles in aqueous media, preventing aggregation during photocatalytic desulfurization. For catalytic applications, palladium nanoparticle deposition via electroless plating on hydrophobic Al-Fe oxide films creates conductive interfaces for electrocatalysis [4] [6] [8].

Table 4: Doping and Functionalization Effects on AlFe₂O₄ Properties

ModificationAgent/DopantConcentrationKey Property ChangeApplication Target
Cation DopingZn²⁺5–10 at%↑ Saturation Magnetization (20–50 emu/g)Magnetic hyperthermia
Ce³⁺3–7 at%↑ Oxygen Vacancies, ↓ Charge Transfer RSupercapacitors
Mn²⁺5–15 at%↑ Catalytic Activity in Fenton ReactionsWastewater Treatment
Surface GraftingAPTES (Silane)2–5 wt%−NH₂ groups for biomolecule conjugationBiosensors
PSC Polymer1–3 wt%Colloidal stability in aqueous mediaPhotocatalysis
Pd Nanoparticles0.5–2 wt%Electrocatalytic H₂ evolutionEnergy Storage

Properties

CAS Number

58942-78-2

Product Name

Aluminium diiron tetraoxide

IUPAC Name

aluminum;iron(3+);oxygen(2-)

Molecular Formula

AlFe2O4+

Molecular Weight

202.67 g/mol

InChI

InChI=1S/Al.2Fe.4O/q3*+3;4*-2

InChI Key

WVJAGUDMOQHDMD-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[Al+3].[Fe+3].[Fe+3]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Al+3].[Fe+3].[Fe+3]

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